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PrednisoloneAcetate
Overview
Description
Prednisolone acetate is a synthetic glucocorticoid, a type of corticosteroid, used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly prescribed to treat a variety of conditions, including allergic reactions, dermatologic diseases, gastrointestinal disorders, hematologic conditions, ophthalmologic issues, and more . Prednisolone acetate is an ester of prednisolone, which enhances its lipophilicity and allows for better penetration in tissues, particularly in ophthalmic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prednisolone acetate can be synthesized through several steps starting from prednisone acetate. The process involves:
- 3-site and 20-site keto-protection reaction
- 11-site keto-reduction reaction
- 21-site hydroxyl esterification reaction
- 3-site and 20-site keto-deprotection reaction .
Another method involves using anecortave acetate as a raw material, followed by biological fermentation, esterification, bromination, and debromination reactions to prepare prednisolone acetate .
Industrial Production Methods: The industrial production of prednisolone acetate involves large-scale chemical synthesis, ensuring high yield and purity. The process is optimized to reduce costs and improve efficiency, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: Prednisolone acetate undergoes various chemical reactions, including:
- Oxidation: Conversion to prednisone and other metabolites.
- Reduction: Reduction of keto groups to hydroxyl groups.
- Esterification: Formation of acetate ester from prednisolone .
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
- Esterification: Acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Major Products:
- Prednisone
- 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione
- 20α-dihydro-prednisone
- 6βhydroxy-prednisone
- 6α-hydroxy-prednisone
- 20β-dihydro-prednisone .
Scientific Research Applications
Pharmacological Profile
Prednisolone acetate is primarily indicated for conditions involving inflammation and immune responses, including:
- Allergic Disorders : Effective in managing allergic reactions and conditions like allergic conjunctivitis.
- Dermatologic Conditions : Utilized for skin disorders such as eczema and psoriasis.
- Ophthalmic Applications : Commonly prescribed for ocular inflammation, particularly post-surgery.
- Respiratory Issues : Used in treating asthma and other pulmonary diseases.
- Rheumatologic Conditions : Helps manage rheumatoid arthritis and other autoimmune diseases.
- Gastrointestinal Disorders : Indicated for inflammatory bowel diseases like ulcerative colitis.
Ophthalmology
Prednisolone acetate is frequently used in ophthalmology, particularly for treating inflammatory conditions of the eye. A notable study compared the efficacy of prednisolone acetate 1% with dexamethasone 0.1% in managing postoperative inflammation after cataract surgery. The results indicated no significant difference in protecting the blood-aqueous barrier between the two treatments, suggesting that prednisolone acetate is a viable alternative to dexamethasone .
Nasal Polyposis Treatment
A retrospective study assessed the safety of intranasal prednisolone acetate for patients with refractory nasal polyposis. Patients showed no significant changes in serum cortisol or ACTH levels post-treatment, indicating that intranasal administration does not suppress adrenal function and can be safely used for managing aggressive nasal polyposis .
Corneal Epithelial Cell Studies
Research has shown that prednisolone induces apoptosis in corneal epithelial cells (CECs) in a dose-dependent manner. In vitro studies demonstrated that higher concentrations of prednisolone significantly decreased cell viability and proliferation, which could have implications for its use in treating ocular surface diseases .
Data Summary
Case Study 1: Ocular Complications
A patient developed a corneal abscess following prolonged use of topical dexamethasone without proper monitoring. This case highlights the risks associated with corticosteroid use in ocular treatments, emphasizing the need for careful management when using glucocorticoids like prednisolone acetate .
Case Study 2: Nasal Polyposis Management
A patient with severe nasal polyposis was treated with intranasal prednisolone acetate, resulting in significant symptom relief without adverse effects on adrenal function. This case supports the use of intranasal corticosteroids as a safe alternative for managing difficult cases of nasal polyposis .
Mechanism of Action
Prednisolone acetate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of leukocyte migration. The compound also reduces capillary permeability and stabilizes lysosomal membranes, contributing to its anti-inflammatory and immunosuppressive properties .
Comparison with Similar Compounds
- Prednisone
- Hydrocortisone
- Dexamethasone
- Betamethasone
- Methylprednisolone .
Comparison: Prednisolone acetate is unique due to its esterified form, which enhances its lipophilicity and tissue penetration, particularly in ophthalmic applications. Compared to prednisone, prednisolone acetate has a hydroxyl group at the 11th carbon instead of a ketone, making it more potent and effective in certain conditions .
Biological Activity
Prednisolone acetate is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. It is indicated for various conditions, including allergies, dermatologic diseases, gastrointestinal disorders, and ocular inflammation. This article delves into the biological activity of prednisolone acetate, examining its pharmacological mechanisms, clinical applications, and safety profiles based on diverse research findings.
Pharmacological Properties
Mechanism of Action
Prednisolone acetate exerts its effects primarily through the modulation of gene expression. It binds to glucocorticoid receptors, leading to the transcriptional activation or repression of target genes involved in inflammation and immune responses. This action results in decreased production of pro-inflammatory cytokines and chemokines, ultimately reducing inflammation and immune system activity .
Pharmacokinetics
- Absorption : Prednisolone acetate is rapidly absorbed following administration. For instance, an oral suspension equivalent to 15 mg of prednisolone shows a maximum concentration () of 321.1 ng/hr at 1-2 hours post-dose .
- Distribution : The volume of distribution for prednisolone is approximately 0.22-0.7 L/kg, with 70-90% protein binding in plasma .
- Metabolism : It undergoes ester hydrolysis to form prednisolone, which then follows the metabolic pathways typical for corticosteroids .
Clinical Applications
Prednisolone acetate is utilized in various medical fields due to its potent anti-inflammatory effects:
- Ophthalmology : Used to manage conditions such as uveitis and allergic conjunctivitis. A study demonstrated that prednisolone acetate significantly reduced ocular allergic signs compared to placebo .
- Nasal Polyposis : A retrospective study evaluated the safety of intranasal prednisolone acetate in patients with refractory nasal polyposis. Results indicated no significant suppression of the adrenal axis after treatment, suggesting its safety for long-term use .
- Postoperative Care : It is frequently used in the postoperative management of cataract surgery to prevent inflammation and promote healing .
Safety Profile
The safety of prednisolone acetate has been investigated across various studies:
- In the nasal spray study, no significant changes in serum cortisol or ACTH levels were observed, indicating a low risk of systemic side effects when used as directed .
- Comparative studies on different formulations (e.g., Pred Forte vs. generic) showed that variations in particle size could affect ocular bioavailability and therapeutic efficacy .
Case Studies
Case Study 1: Efficacy in Allergic Conjunctivitis
A clinical trial involving 12 participants assessed the effectiveness of prednisolone acetate in preventing allergic conjunctivitis symptoms after allergen exposure. The treatment group exhibited significantly lower itching and redness scores compared to controls after one week of therapy .
Case Study 2: Safety in Nasal Administration
In a cohort of nine patients with nasal polyposis treated with intranasal prednisolone acetate, pre-and post-treatment hormonal levels were analyzed. The findings supported the drug's safety profile, showing no significant hormonal suppression over the treatment duration .
Data Summary
Parameter | Value |
---|---|
321.1 ng/hr | |
1-2 hours | |
Volume of Distribution | 0.22/0.7 L/kg |
Protein Binding | 70-90% |
Average Serum Cortisol (Pre-treatment) | 12.09 μg/dL (95% CI: 6.94-17.24) |
Average Serum Cortisol (Post-treatment) | 11.76 μg/dL (95% CI: 9.51-14.00) |
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18?,20+,21-,22-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJOMUJRLNCICJ-PBSBYMMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858972 | |
Record name | 11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412909-14-9 | |
Record name | 11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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